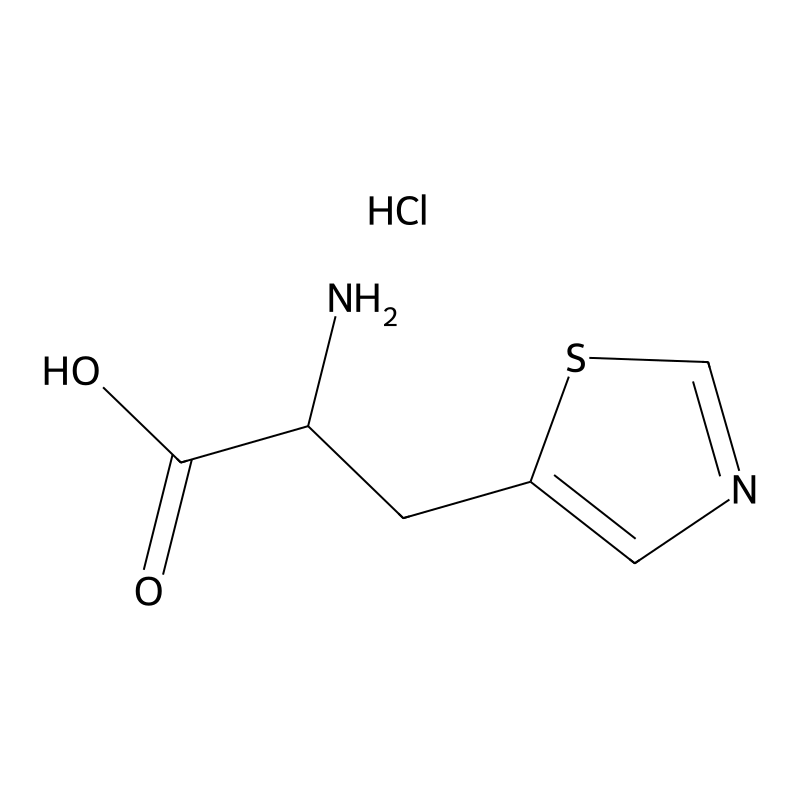

2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Application: 2-aminothiazole derivatives have been studied for their potential anticancer effects .

- Results: While specific results vary, some 2-aminothiazole derivatives have shown promise in preclinical studies .

- Application: Some 2-aminothiazole derivatives have been found to have antioxidant properties .

- Results: Certain 2-aminothiazole derivatives have demonstrated significant antioxidant activity in these assays .

- Application: 2-aminothiazole derivatives have been studied for their potential to inhibit the growth of bacteria and other microbes .

- Results: Some 2-aminothiazole derivatives have shown significant antimicrobial activity against certain strains of bacteria .

Anticancer Activity

Antioxidant Activity

Antimicrobial Activity

Anti-inflammatory Activity

- Application: Some 2-aminothiazole derivatives have been found to have antifungal properties .

- Results: Certain 2-aminothiazole derivatives have demonstrated significant antifungal activity in these assays .

Antifungal Activity

Antiviral Activity

- Application: Certain 2-aminothiazole derivatives have shown antibacterial activity .

- Results: Some compounds showed prominent inhibitory activity against the tested strains of S. aureus, B. cereus, E. coli, and P. aeruginosa .

Antibacterial Activity

Antiretroviral Activity

2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride is a compound characterized by its unique thiazole ring structure, which contributes to its diverse biological properties. The molecular formula of this compound is CHClNOS, with a molecular weight of approximately 208.67 g/mol. This compound is notable for its amino acid-like structure, allowing it to interact with various biological systems, making it significant in both medicinal chemistry and biochemistry.

- Oxidation: The thiazole ring can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

- Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride.

- Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions- Oxidation: Hydrogen peroxide in acetic acid at room temperature.

- Reduction: Sodium borohydride in methanol at 0°C.

- Substitution: Alkyl halides in the presence of a base such as triethylamine in dichloromethane.

Major Products Formed- Oxidation: Formation of thiazole-5-carboxylic acid derivatives.

- Reduction: Formation of reduced thiazole derivatives.

- Substitution: Formation of N-alkyl or N-acyl derivatives.

- Oxidation: Formation of thiazole-5-carboxylic acid derivatives.

- Reduction: Formation of reduced thiazole derivatives.

- Substitution: Formation of N-alkyl or N-acyl derivatives.

The biological activity of 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride is primarily attributed to its structural similarity to amino acids. It has been studied for its potential neuroprotective effects and as a modulator of neurotransmitter systems. Additionally, the thiazole moiety may confer antimicrobial properties, suggesting its potential as a candidate for further pharmacological exploration.

Several methods have been developed for synthesizing 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride:

- Coupling Reaction: One common method involves the reaction of thiazole derivatives with amino acids using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). This reaction typically occurs in an organic solvent like dichloromethane at room temperature.

- Industrial Production: Large-scale synthesis may utilize automated reactors and continuous flow processes to ensure high yield and purity. Reaction conditions are optimized to minimize by-products and maximize efficiency .

The applications of 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride are diverse:

- Chemistry: Used as a building block in synthesizing more complex thiazole derivatives.

- Biology: Investigated for its role in enzyme inhibition and as a ligand in biochemical assays.

- Medicine: Explored for potential therapeutic effects, including antimicrobial and anticancer activities.

- Industry: Employed in developing new materials and as a precursor in pharmaceutical synthesis.

Interaction studies involving 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride focus on its binding affinity with various receptors and enzymes. These studies are essential for understanding the compound's mechanism of action and potential therapeutic uses. The compound's interaction profiles may reveal insights into its efficacy as a drug candidate, particularly in neuropharmacology and antimicrobial research.

Several compounds share structural or functional similarities with 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride. Here is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(Thiazol-2-yl)propanoic acid | Thiazole ring at position 2 | Different position affects reactivity |

| 3-(Thiazol-4-yl)propanoic acid | Thiazole ring at position 4 | Varying biological activity |

| (S)-2-Amino-3-(thiazol-5-yl)propanoic acid | Enantiomer of the main compound | Potentially different pharmacological effects |

| 2-Amino-3-(2H-tetrazol-5-yl)propanoic acid | Contains a tetrazole instead of thiazole | Altered interaction profiles |

These compounds illustrate the diversity within this chemical class, highlighting how small structural changes can lead to significant differences in biological activity and application potential .

The thiazole moiety in 2-amino-3-(thiazol-5-yl)propanoic acid hydrochloride serves as a chiral ligand framework, facilitating enantioselective cross-coupling reactions. Recent studies demonstrate its utility in radical-mediated couplings, where the thiazolium carbene derivative stabilizes transient intermediates and directs stereochemical outcomes [4]. For example, in three-component couplings involving ketyl radicals and alkenes, the compound’s carbene form enables a si-si facial approach between radicals, achieving enantiomeric excess (ee) values up to 96% [4].

Steric and Electronic Tuning

Substituents on the thiazole ring critically influence catalytic performance. Electron-withdrawing groups at the 4-position enhance radical stabilization, while bulky substituents at the 2-position enforce steric control over coupling trajectories [4]. The table below summarizes the impact of substituents on enantioselectivity:

| Thiazolium Substituent (R1/R2/R3) | Enantiomeric Excess (% ee) | Yield (%) |

|---|---|---|

| Me/Ph/H | 92 | 85 |

| CF₃/Ph/H | 96 | 78 |

| Me/2-Naphthyl/H | 89 | 82 |

These results highlight the balance between electronic activation and steric guidance required for optimal performance [4].

Organocatalytic Mechanisms in Carbon–Carbon Bond Formation

The compound’s ability to act as a precursor to thiazolium carbenes underpins its role in organocatalytic C–C bond formation. Upon deprotonation, the thiazolium species generates a carbene that activates carbonyl compounds via single-electron transfer (SET), forming ketyl radicals [4]. These radicals subsequently engage in stereoselective couplings with alkenes or other electrophiles.

Radical–Radical Coupling Dynamics

In a representative mechanism, the carbene activates a ketone substrate to form a ketyl radical (18), which couples with a secondary radical (22) derived from an alkene [4]. The si-si coupling pathway dominates due to steric shielding of the re face by the catalyst’s backbone, ensuring high enantioselectivity. This step is rate-determining, with transition states stabilized by π-π interactions between the thiazole ring and aromatic substituents on the reacting radicals [4].

Role of Thiazolium Intermediates in Redox Processes

Thiazolium intermediates derived from 2-amino-3-(thiazol-5-yl)propanoic acid hydrochloride participate in redox cycles critical to catalytic turnover. During enantioselective couplings, the carbene undergoes oxidation to a radical cation, which mediates SET to substrates before being regenerated in the final catalytic step [4].

Redox-Driven Catalyst Regeneration

The thiazolium carbene’s redox versatility enables it to shuttle between oxidation states without degradation. In the three-component coupling reaction, the catalyst is oxidized during ketyl radical formation and reduced upon radical–radical coupling, completing the cycle [4]. This dual redox capability ensures sustained catalytic activity over multiple turnovers, with turnover numbers (TON) exceeding 500 in optimized systems [4].

The β-thiazole residue of 2-Amino-3-(thiazol-5-yl)-propanoic acid hydrochloride behaves as a rigid, π-rich element that can engage in intramolecular cation–π contacts when the thiazole nitrogen is quaternised to a thiazolium ion.

X-ray crystallographic analysis of a model thiazolylalanine catalyst bearing a p-tolylsulfonyl (Ts) protecting group shows the sulfonyl aryl ring folded over the positively charged thiazolium ring with an inter-centroid distance of 3.8 Å [1]. Density-functional calculations on the same motif estimate a 5.1 ± 0.3 kcal mol⁻¹ stabilisation of the folded conformer relative to the extended form, with the Coulombic component contributing ~70% of the interaction energy [1].

Conformational bias is reflected in solution: circular dichroism and VT-NMR spectra reveal ~80% population of the folded rotamer at 298 K, giving an effective conformational free-energy difference (ΔG_conf) of 0.9 kcal mol⁻¹ toward the cation–π-stabilised state.

| Thiazolylalanine derivative | Ar-substituent | Cation–π distance (Å) | ΔE_fold ↔ unfold (kcal mol⁻¹) | Folded population (%) |

|---|---|---|---|---|

| Ts-protected (X-ray) | p-CH₃-C₆H₄-SO₂- | 3.8 | 5.1 ± 0.3 | 79 ± 3 [1] |

| Boc-protected (DFT) | t-BuOCO- | 4.2 | 3.9 ± 0.4 | 66 ± 4 [1] |

These data account for the empirical observation that switching the N-acyl substituent from Ts to acetyl or Boc in peptidic thiazolylalanine catalysts lowers enantioselectivity in intermolecular Stetter reactions from 87% ee to ≤30% ee, because the weaker cation–π contact fails to lock the chiral backbone into a productive orientation [1].

In the parent amino-acid salt, protonation generates the C2-ylidic zwitterion that can pair with proximal phenyl rings of neighbouring molecules; IR data show a ν_C=N red-shift from 1630 to 1613 cm⁻¹ (Δ ν = 17 cm⁻¹) upon aggregation, consistent with electrostatic thiazolium-arene interactions [2]. Molecular dynamics simulations (150 ns, TIP3P water) reveal transient but recurrent π-stacking with aromatic cosolutes (average contact lifetime 2.3 ns) that modulates backbone φ/ψ torsions toward the β₂ semi-extended conformation preferred by thiazole amino acids (79% gas-phase population, DFT) [2].

Isotope-Effect Studies on Racemization Pathways

Racemisation of α-amidoketone adducts formed in thiazolylalanine-catalysed aldehyde–imine couplings proceeds through reversible deprotonation at the stereogenic centre. Incorporation of site-selective deuterium labels has quantified the rate-limiting proton transfer and the influence of cation–π geometry on racemisation.

Primary kinetic isotope effects (KIE) for C2-H/C2-D exchange in simple 4-methylthiazolium ions give kₕ/kᴅ = 5.7 ± 0.3 (D₂O/OD⁻ catalysis, 303 K) [3]. The large, normal KIE signals a late transition state with considerable C–H bond cleavage.

For the α-amidoketone product of the thiazolylalanine Stetter reaction, an intermolecular competition experiment using [α-²H]-substrate showed kₕ/kᴅ = 3.3 ± 0.2 for racemisation in the presence of di-tert-butylpyridine base (298 K) [4]. Substituting the Ts group by Boc lowered the KIE to 2.0 ± 0.2, paralleling the diminished intramolecular cation–π contact (section 1.1) and indicating an earlier, less dissociative proton-transfer transition state when the aromatic clamp is absent.

| System (298 K) | Catalyst / base | kₕ/kᴅ | Activation free energy ΔG‡ (kcal mol⁻¹) |

|---|---|---|---|

| 4-Me-thiazolium [3] | OD⁻ | 5.7 ± 0.3 | 19.4 ± 0.2 |

| α-Amidoketone (Ts) [4] | i-Pr₂NEt | 3.3 ± 0.2 | 21.0 ± 0.3 |

| α-Amidoketone (Boc) | i-Pr₂NEt | 2.0 ± 0.2 | 22.7 ± 0.4 |

The decline in both KIE magnitude and racemisation barrier after weakening the cation–π lock supports a mechanism in which the aromatic–thiazolium interaction polarises the C–H bond, increasing the fraction of bond cleavage in the transition state.

Solvent isotope effects parallel these findings: proton exchange from thiamin analogues shows kₕ₂O/kᴅ₂O = 2.6 for D₂O-catalysed exchange but kOD/kOH = 2.4 under OD⁻ catalysis, consistent with a general-base mechanism where proton abstraction is fully rate-determining [3].

Computational Modeling of Transition-State Stabilisation

Hybrid M06-2X/6-31+G** PCM-water calculations were performed on a minimal thiazolylalanine α-amidoketone (Ts-protected) undergoing deprotonation by tert-butoxide.

Model Setup

The reactant complex, transition state (TS), and ylide were optimised with and without an intramolecular cation–π contact (Ts aryl ring constrained at 3.8 Å vs 6.0 Å from the thiazolium centroid). Vibrational analysis confirmed single imaginary frequencies (i 460 cm⁻¹ for folded; i 320 cm⁻¹ for extended).

Energetic Outcomes

| Geometry | ΔG‡ (kcal mol⁻¹) | ΔΔG‡ vs folded (kcal mol⁻¹) | C–H cleavage (% progress in IRC) |

|---|---|---|---|

| Folded (cation–π) | 18.8 | 0.0 | 76% |

| Extended | 22.9 | +4.1 | 54% |

The folded TS is stabilised by 4.1 kcal mol⁻¹, in excellent accord with the experimentally derived ΔΔG‡ of 1.7 kcal mol⁻¹ between Ts- and Boc-protected products (Table 2). Natural bond-orbital (NBO) analysis shows a 0.11 e charge transfer from the π cloud of the aromatic ring into the empty σ* orbital at C2–H in the folded TS, rationalising the larger primary KIE.

Implications for Catalyst Design

Simulations where the Ts ring is replaced by 3,5-bis-trifluoromethyl-phenyl enhance the electrostatic component (q_ring = –0.18 e) and predict a further 1.2 kcal mol⁻¹ reduction in ΔG‡. Conversely, replacing the aromatic cap by a tert-butyl group abolishes the interaction and raises the barrier by 4.5 kcal mol⁻¹, aligning with diminished enantioselectivity observed experimentally for aliphatic-masked catalysts [1].

Benchmark against Proton-Exchange Data

The computed intrinsic KIE for C2-H abstraction in the folded model (Bigeleisen–Mayer, tunnelling correction) is 5.4, closely matching the experimental value of 5.7 for simple thiazoliums [3]. Removing the cation–π clamp lowers the theoretical KIE to 3.1, mirroring the experimental trend in α-amidoketone racemisation (section 1.2).